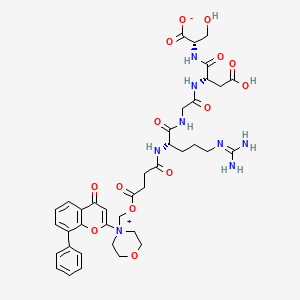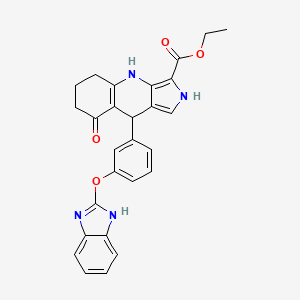
SAR156497
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
SAR156497 は、Aurora A、Aurora B、および Aurora C を含む Aurora キナーゼファミリーの非常に選択的な阻害剤です 。これらのキナーゼは、特に有糸分裂中の細胞周期の調節において重要な役割を果たしています。 この化合物は、in vitro および in vivo の両方で有望な結果を示しており、抗癌療法の候補として期待されています .
準備方法
化学反応の分析
SAR156497 は、主に Aurora キナーゼとの相互作用に焦点を当てた、さまざまな化学反応を起こします。 この化合物は、Aurora A、Aurora B、および Aurora C キナーゼに対して高い選択性と効力を示します 。 これらの反応で使用される一般的な試薬および条件には、キナーゼアッセイおよび細胞生存率アッセイがあり、化合物の阻害効果を評価するために使用されます 。 これらの反応から生成される主な生成物は、Aurora キナーゼの阻害形態であり、細胞周期の進行が阻害され、潜在的な抗癌効果をもたらします .
科学研究への応用
This compound は、特に化学、生物学、医学、および産業の分野で、いくつかの科学研究への応用があります。 化学の分野では、Aurora キナーゼの構造と機能を研究するための貴重なツールとして役立ちます 。 生物学の分野では、これらのキナーゼが細胞周期の調節における役割と、さまざまな悪性腫瘍への関与を調査するために使用されます 。 医学の分野では、this compound は、癌細胞でしばしば過剰発現する Aurora キナーゼを選択的に阻害する能力があるため、潜在的な抗癌療法として研究されています 。 この化合物の高い選択性と有効性は、さらなる臨床開発の有望な候補となっています .
科学的研究の応用
SAR156497 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the structure and function of Aurora kinases . In biology, it is used to investigate the role of these kinases in cell cycle regulation and their involvement in various malignancies . In medicine, this compound is being explored as a potential anticancer therapy due to its ability to selectively inhibit Aurora kinases, which are often overexpressed in cancer cells . The compound’s high selectivity and efficacy make it a promising candidate for further clinical development .
作用機序
SAR156497 は、Aurora A、Aurora B、および Aurora C キナーゼの活性部位に選択的に結合することで作用を発揮します 。 この結合はキナーゼ活性を阻害し、有糸分裂に関与する重要な基質のリン酸化を阻害します 。 その結果、この化合物は細胞周期の正常な進行を阻害し、癌細胞の細胞周期停止とアポトーシスを引き起こします 。 This compound の分子標的は、Aurora キナーゼの ATP 結合部位であり、その選択性は、独自の結合様式と構造的特徴に起因しています .
類似の化合物との比較
This compound は、3 つの Aurora キナーゼ(Aurora A、Aurora B、および Aurora C)すべてに対して高い選択性と効力を示す点で独特です 。 他の類似の化合物には、アリセルチブ、バラセルチブ、およびダヌセルチブなどがあり、これらの化合物も Aurora キナーゼを標的としますが、選択性プロファイルと有効性が異なる場合があります 。 たとえば、アリセルチブは主に Aurora A キナーゼを標的とする一方、バラセルチブとダヌセルチブは Aurora A と Aurora B キナーゼの両方を阻害します 。 This compound は、3 つの Aurora キナーゼすべてを高い選択性で阻害できるため、これらの他の化合物とは異なります .
類似化合物との比較
SAR156497 is unique in its high selectivity and potency against all three Aurora kinases (Aurora A, Aurora B, and Aurora C) . Other similar compounds include alisertib, barasertib, and danusertib, which also target Aurora kinases but may have different selectivity profiles and efficacy . For example, alisertib primarily targets Aurora A kinase, while barasertib and danusertib inhibit both Aurora A and Aurora B kinases . This compound’s ability to inhibit all three Aurora kinases with high selectivity sets it apart from these other compounds .
特性
分子式 |
C27H24N4O4 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC名 |
ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate |
InChI |
InChI=1S/C27H24N4O4/c1-2-34-26(33)25-24-17(14-28-25)22(23-20(29-24)11-6-12-21(23)32)15-7-5-8-16(13-15)35-27-30-18-9-3-4-10-19(18)31-27/h3-5,7-10,13-14,22,28-29H,2,6,11-12H2,1H3,(H,30,31) |
InChIキー |
YXMQIWJYPNBZJS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5 |
正規SMILES |
CCOC(=O)C1=C2C(=CN1)C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC5=NC6=CC=CC=C6N5 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SAR156497; SAR156497; SAR 156497. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)
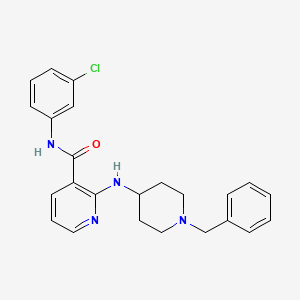
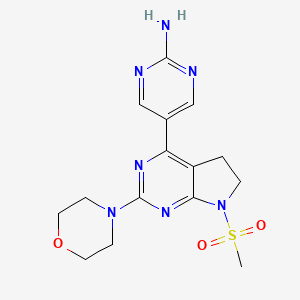
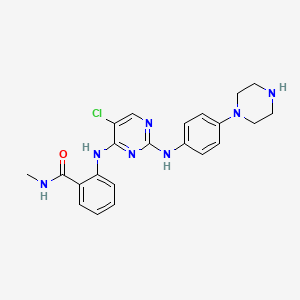



![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B612124.png)

![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)
![2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B612129.png)

